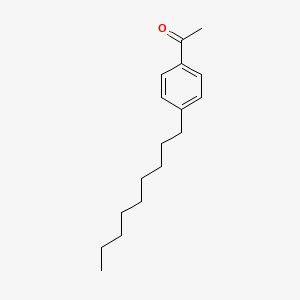

p-Nonylacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nonylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)15(2)18/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRSUUUQEQAMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191029 | |

| Record name | p-Nonylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37593-05-8 | |

| Record name | 1-(4-Nonylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37593-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nonylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037593058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nonylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Established Reaction Pathways for p-Nonylacetophenone Synthesis

Friedel-Crafts Acylation and Related Catalytic Systems

The Friedel-Crafts acylation is a cornerstone method for synthesizing aromatic ketones like this compound. sapub.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this typically involves the reaction of nonylbenzene (B91765) with an acetylating agent, such as acetyl chloride or acetic anhydride.

The mechanism proceeds via the formation of an acylium ion, a potent electrophile, generated by the interaction of the acetylating agent with the Lewis acid catalyst. mt.com This acylium ion then attacks the electron-rich benzene (B151609) ring of nonylbenzene. The nonyl group, being an ortho-, para-directing group, guides the substitution primarily to the para position, yielding this compound. A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst. mt.com

A variety of Lewis acids can be employed as catalysts, with aluminum chloride (AlCl₃) being a common and inexpensive choice. sapub.orgresearchgate.net Other catalysts such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) are also effective. masterorganicchemistry.comsigmaaldrich.com The choice of catalyst can influence the reaction conditions and selectivity. For instance, running the acylation at temperatures below 0°C has been shown to favor the formation of the para isomer. google.com

| Catalyst | Acylating Agent | Key Features |

| Aluminum chloride (AlCl₃) | Acetyl chloride, Acetic anhydride | Inexpensive and widely used catalyst. sapub.orgresearchgate.net |

| Ferric chloride (FeCl₃) | Acetyl chloride | Alternative Lewis acid catalyst. masterorganicchemistry.com |

| Boron trifluoride (BF₃) | Acetic anhydride | Effective catalyst for acylation. sigmaaldrich.com |

| Titanium tetrachloride (TiCl₄) | Acetyl chloride | Used for regioselective acylation. sigmaaldrich.com |

| Hydrogen fluoride (B91410) (HF) | Acetic anhydride | Used as both catalyst and solvent. google.com |

Fries Rearrangement Processes

The Fries rearrangement offers an alternative pathway to synthesize hydroxyaryl ketones, which can be precursors to this compound derivatives. This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Brønsted or Lewis acid. sigmaaldrich.com In the context of this compound synthesis, this would typically start with p-nonylphenyl acetate.

The reaction is known to be ortho, para-selective, with the product distribution being highly dependent on the reaction conditions. sigmaaldrich.com Generally, lower temperatures (below 60°C) and polar solvents favor the formation of the para-isomer, while higher temperatures (above 160°C) promote the formation of the ortho-isomer. pw.live The mechanism involves the generation of an acylium cation which then undergoes an electrophilic aromatic substitution on the phenol (B47542) ring. jk-sci.com

Traditional catalysts for the Fries rearrangement include aluminum chloride (AlCl₃), which is often required in stoichiometric amounts. google.com However, the use of large quantities of AlCl₃ leads to significant waste generation, making the process less environmentally friendly. google.com Research has explored the use of other catalysts like methanesulfonic acid and polyphosphoric acid to circumvent these issues. google.com

Alternative Synthetic Routes and Mechanism Insights

Beyond the primary methods of Friedel-Crafts acylation and Fries rearrangement, other synthetic strategies have been developed. One such approach involves the reaction of 4-nonylphenol (B119669) with anhydrous acetonitrile (B52724) in the presence of dry hydrogen chloride and a catalyst such as aluminum chloride, boron trichloride, or zinc chloride. google.com This one-step process forms a nonylphenol ketimine intermediate, which upon hydrolysis yields 2-hydroxy-5-nonylacetophenone, a derivative of this compound. google.com This route is reported to have a total yield of over 80%. google.com

Another alternative involves the use of a Grignard reagent. While not a direct synthesis of this compound itself, this method is a versatile way to extend carbon chains and could be adapted for related structures. assets-servd.host The process involves the in-situ formation of a Grignard reagent from a halogenoalkane and magnesium, followed by reaction with a suitable carbonyl compound. assets-servd.host

The development of novel synthetic routes is often driven by the desire to overcome the limitations of traditional methods, such as the use of highly toxic reagents like cyanogen (B1215507) halides in other areas of chemical synthesis. cardiff.ac.uk

Innovations in Green Chemistry Synthesis for this compound Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives, aiming to reduce the environmental impact of chemical manufacturing.

Environmentally Benign Reagents and Solvents

A key focus of green chemistry is the replacement of hazardous reagents and solvents with safer alternatives. chemistryjournals.net In the context of this compound synthesis, this includes moving away from traditional chlorinated solvents like dichloromethane (B109758) and instead utilizing more environmentally friendly options such as water, ionic liquids, or supercritical fluids. chemistryjournals.netwhiterose.ac.uk Water is a particularly attractive green solvent due to its non-toxicity and abundance. chemistryjournals.net

The use of biocatalysts, such as enzymes, represents a significant advancement in green synthesis. alfa-chemistry.com Enzymes can carry out reactions with high specificity under mild conditions, often eliminating the need for protecting groups and reducing the generation of waste. acs.orgnih.gov For example, a green synthesis method for 2-hydroxy-5-nonyl acetophenone (B1666503) oxime, a derivative of this compound, involves an enzymatic oximation step. google.com

The following table highlights some green alternatives to traditional solvents:

| Green Solvent | Key Advantages |

| Water | Non-toxic, abundant, can enhance reaction rates. chemistryjournals.net |

| Ionic Liquids | Low volatility, reusable, low toxicity. alfa-chemistry.comorientjchem.org |

| Supercritical CO₂ | Non-flammable, non-toxic, environmentally friendly. orientjchem.orgnih.gov |

| Ethanol, Glycerol | Renewable, biodegradable. orientjchem.org |

| Dimethyl carbonate (DMC) | Non-toxic, biodegradable. whiterose.ac.ukorientjchem.org |

Catalysis Optimization for Sustainable Production

Optimizing catalytic processes is crucial for developing sustainable production methods. This involves designing catalysts that are not only highly active and selective but also reusable and derived from abundant, non-toxic materials. nih.govuva.es

For the synthesis of this compound derivatives, research has focused on replacing traditional Lewis acids like aluminum chloride with more sustainable alternatives. google.com One promising approach is the use of solid acid catalysts, such as silica-supported heteropoly acids (e.g., H₃PW₁₂O₄₀) or zeolites. sigmaaldrich.comjk-sci.com These catalysts are often more easily separated from the reaction mixture and can be recycled, reducing waste and cost. researchgate.net A green synthesis method for a derivative of this compound utilizes a solid composite catalyst made from silica (B1680970) gel loaded with a composite chloride salt, which is activated by microwave treatment. google.com

The development of bimetallic nanoparticles as catalysts also shows promise for sustainable synthesis. For instance, bimetallic iron-ruthenium nanoparticles have been used for the selective hydrodeoxygenation of acetophenone derivatives. rsc.org Furthermore, the use of high-throughput experimentation (HTE) can accelerate the discovery and optimization of new, more sustainable catalysts. acdlabs.com The ultimate goal is to create catalytic systems that are efficient, robust, and environmentally benign, contributing to a more sustainable chemical industry. uu.nlmdpi.com

Process Intensification and Yield Enhancement Strategies

Process intensification (PI) in chemical manufacturing aims to develop smaller, more efficient, and sustainable processes. rsc.org These strategies often involve novel equipment and methods, such as integrating reaction and separation steps, using alternative energy sources like microwaves, and enhancing heat and mass transfer. aiche.orgicheme.org For the synthesis of this compound and its derivatives, process intensification and yield enhancement focus on improving reaction efficiency, simplifying procedures, and reducing waste.

Another significant yield enhancement strategy is the simplification of the synthesis route. A disclosed synthesis process for 2-hydroxy-5-nonylacetophenone achieves the final product in a one-step reaction from 4-nonylphenol and anhydrous acetonitrile, a notable improvement over the traditional two-step processes. google.com This streamlined approach shortens the reaction time and increases the total yield to over 80%, with product purity reaching 85% or higher. google.com Such process simplifications represent a core principle of process intensification, leading to more economical and efficient production.

General yield enhancement techniques applicable to chemical synthesis include statistical process control (SPC), design of experiments (DOE), and Six Sigma methodologies, which involve monitoring and optimizing process parameters to reduce variations and defects. fastercapital.com

Synthesis of Functionalized Derivatives: Focus on Oximes and Related Ligands

The functionalization of this compound, particularly into its oxime derivatives, is crucial for its primary application in hydrometallurgy as a metal extractant. google.com These derivatives act as ligands that can selectively bind with metal ions, such as copper, facilitating their extraction from aqueous solutions. google.comimmt.res.in

Preparation of 2-Hydroxy-5-nonylacetophenone Oxime (HNAO)

2-Hydroxy-5-nonylacetophenone oxime (HNAO) is a key derivative synthesized from 2-hydroxy-5-nonylacetophenone (HNA). The synthesis is a two-stage process: first, the preparation of HNA, and second, its subsequent oximation.

The precursor, HNA, is typically synthesized via a Friedel-Crafts acylation or Fries rearrangement using 4-nonylphenol as a starting material. google.com One method involves reacting 4-nonylphenol with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) in a solvent like tetrachloroethylene (B127269) at reflux temperature (120°C) for 6 hours. This process can achieve a high yield (98.1%) of HNA, albeit with a purity of 79.5%.

The second stage is the oximation of the synthesized HNA to form HNAO. This reaction involves treating HNA with hydroxylamine (B1172632) hydrochloride. Various conditions and catalysts can be employed to optimize this step. A common method uses toluene (B28343) as a solvent and a phase transfer catalyst, such as isooctanoic acid or sodium octanoate, to facilitate the reaction between the aqueous hydroxylamine hydrochloride solution and the organic HNA solution. google.com The reaction is typically carried out at temperatures between 60-75°C for several hours. google.com

The table below summarizes different reported methods for the synthesis of HNAO from HNA, highlighting the reaction conditions and resulting yields.

| Raw Material | Solvent | Catalyst / Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |

| HNA | Toluene | Isooctanoic acid, Hydroxylamine hydrochloride, Sodium carbonate | 70 | 4 | 93 | - | google.com |

| HNA | Toluene | Isooctanoic acid, Hydroxylamine hydrochloride, Sodium carbonate | 60 | 4 | 90 | - | google.com |

| Distilled HNA | Toluene | Sodium octanoate, Hydroxylamine hydrochloride, Sodium carbonate | 75 | 4.5 | 97.9 | 88.6 |

Structural Modifications for Tunable Properties

The properties of acetophenone oxime ligands, such as their extraction efficiency and selectivity for specific metal ions, can be fine-tuned through structural modifications. These modifications typically involve altering the alkyl group on the phenol ring or changing the group attached to the oxime function.

The length and branching of the nonyl side chain on the phenyl ring influence the ligand's solubility in organic solvents and its steric hindrance, which can affect the extraction kinetics and selectivity. For example, a comparison between nonylsalicylaldoxime and tert-octylsalicylaldoxime showed that the bulkier tert-octyl group provides a stronger steric-hindrance effect, leading to better separation efficiency of copper(II) from iron(III). researchgate.net The branched isomer, 1-(2-hydroxy-5-nonyl(branched)-phenyl)ethanone oxime, is another example of such modification. europa.eu

Furthermore, the ligand's properties can be altered by changing the substituent on the carbon atom of the C=N oxime bond. While this article focuses on acetophenone oxime (with a methyl group), related ligands like benzophenone (B1666685) oximes (with a phenyl group) are also used. researchgate.net The electronic and steric nature of this substituent directly impacts the stability and formation constant of the metal-ligand complex. A study comparing a series of homologous aldoximes and ketoximes synthesized from various phenolic sources found that all possessed useful properties in copper extraction, with a C8 o-isomer, 2-hydroxy-3-n-octylbenzaldoxime, exhibiting optimal extraction and stripping characteristics. researchgate.netdss.go.th

These structural adjustments allow for the design of ligands with tailored properties for specific hydrometallurgical applications, optimizing factors like metal loading capacity, stripping efficiency, and selectivity against other metal ions present in the ore leach solutions. The impregnation of a modified alginate complex with 2-hydroxy-5-nonylacetophenone oxime (Lix-84) to selectively separate molybdenum ions demonstrates another way these functionalized ligands can be adapted for specific recovery processes. researchgate.net

Sophisticated Analytical and Characterization Techniques

Spectroscopic Probing for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of p-Nonylacetophenone by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the precise arrangement of atoms within a molecule. measurlabs.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed. libretexts.org For this compound, specific chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each nucleus. libretexts.org

In ¹H NMR, the protons on the aromatic ring, the acetyl group, and the nonyl chain will resonate at characteristic frequencies. Similarly, ¹³C NMR provides information on each unique carbon atom in the molecule. Two-dimensional NMR techniques, such as COSY and HMBC, can further establish connectivity between protons and carbons. measurlabs.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.5 | ~26.5 |

| Aromatic CH (ortho to C=O) | ~7.9 | ~128.5 |

| Aromatic CH (meta to C=O) | ~7.2 | ~128.8 |

| Nonyl CH₂ (alpha to ring) | ~2.6 | ~36.0 |

| Nonyl (CH₂)₇ | ~1.3 - 1.6 | ~22.7 - 31.9 |

| Nonyl CH₃ | ~0.9 | ~14.1 |

| Carbonyl C=O | - | ~197.8 |

| Aromatic C (ipso to C=O) | - | ~135.0 |

| Aromatic C (ipso to nonyl) | - | ~149.0 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light due to changes in the molecule's polarizability. edinst.com

For this compound, a strong absorption band in the IR spectrum is expected in the range of 1675-1685 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group. The aromatic ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic nonyl chain will show C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the molecule. researchgate.netspectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1675 - 1685 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov In the analysis of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

Fragmentation of the molecular ion provides valuable structural information. mdpi.com A common fragmentation pathway for acetophenones is the alpha-cleavage, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion. Another characteristic fragmentation is the McLafferty rearrangement, if applicable, and cleavage of the nonyl chain, which would produce a series of fragment ions separated by 14 Da (the mass of a CH₂ group). High-resolution mass spectrometry can determine the elemental composition of the molecule and its fragments with high accuracy. mdpi.com

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (nominal) | Description |

|---|---|---|

| [M]⁺ | 246 | Molecular Ion |

| [M - CH₃]⁺ | 231 | Loss of a methyl group from the acetyl moiety |

| [C₈H₉O]⁺ | 121 | Cleavage at the bond between the carbonyl and the aromatic ring |

| [C₉H₁₁]⁺ | 119 | Tropylium ion from the aromatic portion |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.com This technique is particularly useful for analyzing compounds with chromophores, which are light-absorbing functional groups. msu.edu

This compound contains a conjugated system consisting of the benzene (B151609) ring and the carbonyl group. This system gives rise to characteristic absorption bands in the UV region. The primary absorption is typically a strong π → π* transition, often observed around 240-280 nm. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may be observed at longer wavelengths, around 300-330 nm. azooptics.com The exact position and intensity of these absorption maxima (λmax) can be influenced by the solvent used for the analysis.

Table 4: Typical UV-Visible Absorption for this compound

| Electronic Transition | Approximate λmax (nm) |

|---|---|

| π → π* | 240 - 280 |

Advanced Chromatographic and Separation Science Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. wikipedia.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. openaccessjournals.comresearchgate.net For the quantitative analysis of this compound, a reversed-phase HPLC method is commonly employed. researchgate.net

In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. biomedpharmajournal.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. wikipedia.org Detection is often achieved using a UV detector set at the λmax of this compound to ensure high sensitivity and selectivity. nih.gov By comparing the peak area of the analyte in a sample to that of a known standard, a precise quantification can be achieved. biomedpharmajournal.org

Table 5: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Visible |

| Detection Wavelength | ~254 nm (or λmax) |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC) hyphenated with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com It combines the exceptional separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. wikipedia.orgresearchgate.net

In a typical GC-MS analysis, the sample containing this compound is first vaporized and introduced into the gas chromatograph. innovatechlabs.com An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a long, thin capillary column. thermofisher.comresearchgate.net The separation of different components within the sample is achieved based on their boiling points and their interactions with the stationary phase coating the inside of the column. thermofisher.cominnovatechlabs.com As each separated component, including this compound, exits the column at a specific time (known as the retention time), it enters the mass spectrometer. innovatechlabs.com

Inside the mass spectrometer, the molecules are ionized, most commonly by electron impact (EI), which involves bombarding them with a high-energy electron beam. asdlib.org This process not only creates a positively charged molecular ion (the parent ion) but also causes the molecule to break apart into smaller, charged fragments. asdlib.orgchemguide.co.uk The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. asdlib.org

The resulting mass spectrum serves as a chemical fingerprint. For this compound, the spectrum would display a molecular ion peak corresponding to its molecular weight, along with a characteristic pattern of fragment ions. asdlib.org For ketones, fragmentation often occurs at the bonds adjacent to the carbonyl group. libretexts.org In the case of acetophenone (B1666503), a similar ketone, the mass spectrum shows a prominent molecular ion peak at m/z 120 and a base peak at m/z 105, resulting from the loss of a methyl group. asdlib.org A further fragmentation, the loss of a carbonyl group, leads to a peak at m/z 77. asdlib.org This fragmentation pattern is instrumental in confirming the structure of the analyte. asdlib.org By comparing the obtained mass spectrum with established spectral libraries, such as those from NIST, a confident identification of this compound can be made. thermofisher.com

The combination of retention time from the GC and the fragmentation pattern from the MS provides a very high degree of certainty in both the identification and quantification of this compound in complex mixtures. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer-Related Analyses

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a crucial technique for characterizing polymers, including those that may be synthesized using or incorporating this compound derivatives. wikipedia.orglcms.cz This method separates molecules based on their size, or more accurately, their hydrodynamic volume, in a solution. wikipedia.org

The GPC system consists of a pump, an injection system, a set of columns packed with porous gel beads, and a detector. wikipedia.org A solution of the polymer sample is injected into a continuously flowing stream of a suitable organic solvent (the eluent). wikipedia.org As the polymer molecules travel through the columns, larger molecules are unable to enter the small pores of the gel beads and thus travel a shorter path, eluting from the column first. lcms.cz Smaller molecules, however, can diffuse into the pores, leading to a longer path and a later elution time. lcms.cz

This separation mechanism allows for the determination of the molecular weight distribution of a polymer sample. lcms.cz Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI or Đ) , which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. wikipedia.org

For accurate molecular weight determination, the GPC system is typically calibrated using polymer standards of known molecular weights. wikipedia.org The data is presented as a chromatogram, plotting the detector response against elution time. lcms.cz This information is vital as the molecular weight distribution significantly influences the physical and mechanical properties of a polymer, such as its strength, brittleness, and melt flow characteristics. lcms.cz

Thermal and Microscopic Characterization Approaches

The thermal stability and morphological features of materials containing this compound are critical for understanding their performance and potential applications. A suite of thermal and microscopic techniques provides invaluable insights into these properties.

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgtainstruments.com It is primarily used to determine the thermal stability and composition of materials. tainstruments.com

In a TGA experiment, a sample is placed in a small pan that is connected to a precision balance. The pan is situated inside a furnace, and the temperature is increased at a constant rate. The TGA instrument continuously records the mass of the sample as it is heated. wikipedia.org The resulting data is plotted as a TGA curve, showing mass percentage on the y-axis versus temperature on the x-axis. wikipedia.org

The TGA curve provides information on various thermal events that involve a mass change, such as:

Decomposition: The breakdown of the material's chemical bonds. tainstruments.com

Evaporation: The loss of volatile components. tainstruments.com

Oxidation: A reaction with an oxidizing atmosphere. tainstruments.com

Desorption: The release of adsorbed substances. wikipedia.org

For a polymer containing a this compound moiety, the TGA curve would reveal the onset temperature of decomposition, which is a key indicator of its thermal stability. wikipedia.org The analysis can also determine the percentage of non-volatile residue remaining after decomposition. researchgate.net The first derivative of the TGA curve (the DTG curve) can also be plotted to identify the temperatures at which the rate of mass loss is at its maximum. wikipedia.org

Table 1: Key Information Provided by TGA

| Parameter | Description |

|---|---|

| Onset Temperature of Decomposition | The temperature at which significant mass loss begins, indicating the start of thermal degradation. |

| Decomposition Profile | The pattern of mass loss over a temperature range, which can indicate single or multi-step degradation processes. |

| Residual Mass | The percentage of the initial mass that remains at the end of the analysis, representing non-volatile components like char or inorganic fillers. |

| DTG Peak Temperature(s) | The temperature(s) at which the rate of mass loss is maximal, corresponding to the most rapid decomposition events. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. hu-berlin.de It provides information on thermal transitions where heat is either absorbed (endothermic) or released (exothermic). pressbooks.pub

A DSC instrument has two small pans: one for the sample and an identical empty pan that serves as a reference. hu-berlin.de Both pans are heated or cooled at a precisely controlled rate, and the difference in heat flow required to maintain both pans at the same temperature is measured. hu-berlin.de This differential heat flow is plotted against temperature, generating a DSC thermogram. hu-berlin.de

DSC can detect various thermal transitions, including:

Glass Transition Temperature (Tg): A change in the heat capacity of an amorphous material as it transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com

Melting Temperature (Tm): An endothermic transition where a crystalline material absorbs heat to transform into a liquid state. pressbooks.pub

Crystallization Temperature (Tc): An exothermic transition where a material releases heat as it crystallizes from a molten or amorphous state. pressbooks.pub

Enthalpy of Transitions: The quantity of heat absorbed or released during melting (heat of fusion) or crystallization. researchgate.netresearchgate.net

For a compound like this compound or polymers derived from it, DSC can be used to determine its melting point and heat of fusion if it is crystalline, or its glass transition temperature if it is amorphous. researchgate.net This information is crucial for understanding the material's physical state and processing characteristics at different temperatures.

Table 2: Thermal Transitions Measured by DSC

| Transition | Type | Description |

|---|---|---|

| Glass Transition (Tg) | Change in Heat Capacity | The temperature at which an amorphous solid transitions from a rigid to a rubbery state. |

| Melting (Tm) | Endothermic | The temperature at which a crystalline solid becomes a liquid. |

| Crystallization (Tc) | Exothermic | The temperature at which a material solidifies into a crystalline structure. |

| Decomposition | Exo- or Endothermic | The chemical breakdown of the material, often accompanied by a change in heat flow. |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of high-energy electrons to generate high-resolution images of a sample's surface. wikipedia.org It provides detailed information about the surface topography and composition. carleton.edu

In an SEM, an electron gun generates a beam of electrons that is accelerated and focused onto the sample surface. wikipedia.org As the electron beam scans across the sample in a raster pattern, it interacts with the atoms in the sample, producing various signals. wikipedia.org The primary signals used for imaging are:

Secondary Electrons (SE): These are low-energy electrons ejected from the atoms of the sample. They are highly sensitive to surface topography and produce detailed images of the surface features. wikipedia.orgcarleton.edu

Backscattered Electrons (BSE): These are high-energy electrons from the primary beam that are reflected or scattered back from the sample. The intensity of the BSE signal is related to the atomic number of the elements in the sample, providing compositional contrast. carleton.edu

For materials related to this compound, such as polymer composites or surface coatings, SEM can be used to visualize the surface morphology at the micro- and nanoscale. researchgate.net For instance, it can reveal the dispersion of particles within a polymer matrix, the structure of a porous material, or the surface texture of a film. researchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the sample's surface. wikipedia.orgmdpi.com

X-ray Diffraction (XRD) for Crystalline and Amorphous Structures

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the atomic and molecular structure of materials. anton-paar.com It is particularly powerful for identifying crystalline phases and determining their structure. malvernpanalytical.com

The fundamental principle of XRD is based on the constructive interference of monochromatic X-rays scattered by the ordered arrangement of atoms in a crystalline lattice. carleton.edu This phenomenon is described by Bragg's Law. anton-paar.com When a beam of X-rays is directed at a sample, the X-rays are diffracted by the crystal planes at specific angles. carleton.edu By scanning a range of angles, a diffraction pattern is generated, which is a unique "fingerprint" of the crystalline material. forcetechnology.com

XRD analysis can provide several key pieces of information:

Phase Identification: By comparing the diffraction pattern of an unknown sample to a database of known patterns, the crystalline phases present in the sample can be identified. carleton.eduforcetechnology.com

Crystallinity: The diffraction pattern can distinguish between crystalline and amorphous materials. Crystalline materials produce sharp diffraction peaks, while amorphous materials produce a broad halo. malvernpanalytical.com

Lattice Parameters: Precise measurement of the diffraction peak positions allows for the determination of the unit cell dimensions of a crystal. carleton.edu

Crystallite Size: The broadening of diffraction peaks can be used to estimate the average size of the crystallites in the material. malvernpanalytical.com

For this compound, XRD could be used to determine if it exists in a crystalline or amorphous state and to identify its crystal structure if it is crystalline. mdpi.com In the context of polymers containing this compound, XRD can be used to assess the degree of crystallinity, which has a significant impact on the polymer's mechanical and thermal properties. mdpi.com

Structure Activity Relationship Sar and in Silico Studies of P Nonylacetophenone Analogues

Correlating Molecular Structure with Chemical Reactivity

The chemical reactivity of acetophenone (B1666503) derivatives is intrinsically linked to their molecular structure. bme.hu The presence of various substituents on the aromatic ring can significantly alter the electronic environment of the carbonyl group, which is a key determinant of the molecule's reactivity. bme.huontosight.ai

Electron-donating groups, such as alkyls (like the nonyl group in p-Nonylacetophenone), increase the electron density on the carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack. Conversely, electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) groups enhance the electrophilicity of the carbonyl carbon. ijsret.com Studies on substituted acetophenones have shown that these electronic effects, often quantified by Hammett constants, correlate with reaction rates and equilibria. researchgate.net For instance, in reactions like the Meerwein-Ponndorf-Verley reduction, the rate of reaction for substituted acetophenone derivatives can be correlated with the electronic nature of the substituents. bme.hu

Table 1: Effect of Substituents on the Reactivity of Acetophenone Analogues

| Substituent at para-position | Electronic Effect | Expected Impact on Carbonyl Reactivity | Steric Hindrance |

|---|---|---|---|

| -H | Neutral | Baseline | Minimal |

| -CH₃ | Electron-donating | Decrease | Low |

| -C₉H₁₉ (Nonyl) | Electron-donating | Decrease | Moderate |

| -OCH₃ | Electron-donating | Decrease | Low |

| -Cl | Electron-withdrawing | Increase | Low |

Understanding Structure-Efficiency Relationships in Extraction Processes

This compound and its derivatives, particularly their oxime counterparts like 2-hydroxy-5-nonylacetophenone oxime, are utilized as extractants in hydrometallurgy, for instance, in copper extraction. google.com The efficiency of these extraction processes is highly dependent on the molecular structure of the extractant. rsc.org

The fundamental principle of solvent extraction involves the formation of a neutral metal-extractant complex that is soluble in an organic solvent. vinanhatrang.com The structure of the extractant influences several key parameters that govern extraction efficiency:

Lipophilicity: The long nonyl chain in this compound imparts significant lipophilicity to the molecule. This property enhances the solubility of its metal complex in the organic phase, which is a critical factor for efficient extraction. The partition coefficient (K), which is the ratio of the compound's concentration in the organic phase to that in the aqueous phase, is a measure of this preference. A higher partition coefficient generally leads to better extraction efficiency. vinanhatrang.com

Complex Stability: The ability of the extractant to form a stable complex with the metal ion is paramount. For oxime derivatives of acetophenones, the nitrogen and oxygen atoms of the oxime group, along with a hydroxyl group often present in the ortho position, act as chelating agents, binding to the metal ion. The electronic nature of the substituents on the aromatic ring can influence the basicity of these donor atoms and thus the stability of the resulting metal complex. core.ac.uk

Selectivity: The geometry of the coordination sphere created by the extractant determines its selectivity for different metal ions. The size of the cavity and the disposition of the donor atoms can be tailored by modifying the structure of the extractant to preferentially bind a target metal ion over others. rsc.org For example, the structure of phenolic oxime extractants is known to form a pseudo-macrocyclic structure that is particularly well-suited for Cu(II) ions. rsc.org

Kinetics of Extraction: The rate at which the metal-extractant complex forms and transfers between the phases is also influenced by the molecular structure. Steric hindrance around the chelating group can affect the kinetics of the extraction process. sci-hub.se

Research has shown that modifications to the alkyl chain length and the nature and position of substituents on the aromatic ring can be used to fine-tune the extraction efficiency and selectivity for specific metals. mdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound and its analogues at an atomic level, offering insights that complement experimental findings. kaust.edu.sa

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of many-body systems. wikipedia.org It is widely applied to understand the relationship between molecular structure and reactivity. ua.pt For this compound analogues, DFT calculations can provide valuable information on:

Electron Distribution and Molecular Orbitals: DFT can map the electron density distribution, highlighting electron-rich and electron-poor regions of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to predict the molecule's reactivity towards electrophiles and nucleophiles. researchgate.net

Reaction Mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and determine the structures of transition states. This is crucial for understanding the mechanisms of reactions involving these compounds. scispace.com

Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies, which aids in the characterization of newly synthesized analogues. mdpi.com

Studies on similar ketone-containing molecules have successfully used DFT to rationalize trends in extraction efficiency by calculating the binding energies of metal-ligand complexes. osti.gov These calculations have shown that factors like the electronic properties of the ketone and steric distortion upon complexation play a significant role. osti.gov

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. dovepress.com In the context of this compound analogues used in extraction, MD simulations can provide insights into:

Solvation and Interfacial Behavior: MD simulations can model the behavior of the extractant molecules at the interface between the aqueous and organic phases, which is critical for the extraction process.

Complex Formation Dynamics: The process of a metal ion binding to one or more extractant molecules to form a complex can be observed dynamically. nih.govosti.gov This can reveal the step-by-step mechanism of complexation and the role of the solvent.

Conformational Analysis: The flexible nonyl chain and other parts of the molecule can adopt various conformations. MD simulations can explore the conformational landscape and identify the most stable structures of the free ligand and its metal complex. rsc.org

Combined QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat the reactive core with quantum mechanics (like DFT) and the surrounding environment with classical mechanics, are particularly powerful for studying complexation reactions in solution. frontiersin.orgepfl.ch

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov For this compound analogues, QSAR can be employed to:

Predict Properties: Once a reliable QSAR model is developed, it can be used to predict the properties (e.g., extraction efficiency, reactivity) of new, unsynthesized analogues. europa.euqsartoolbox.org This can guide the design of new compounds with enhanced performance.

Identify Key Descriptors: The development of a QSAR model involves identifying molecular descriptors that are most influential in determining the activity. These descriptors can be related to steric, electronic, or lipophilic properties of the molecules. nih.govmdpi.com

Mechanism Elucidation: By revealing which molecular properties are critical for activity, QSAR can provide insights into the underlying mechanism of action. nih.gov

For a QSAR model to be robust and predictive, it needs to be trained on a diverse set of compounds with accurately measured activity data and validated using both internal and external test sets. mdpi.comnih.gov Various statistical methods, from multiple linear regression to more complex machine learning algorithms, are used to build these models. mdpi.com

Table 2: Common Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, Polarity |

| Steric | Molecular volume, Surface area, Molar refractivity | Size, Shape |

| Lipophilic | LogP (octanol-water partition coefficient) | Solubility, Membrane permeability |

| Topological | Connectivity indices, Shape indices | Molecular branching and shape |

Applications in Chemical Separation and Hydrometallurgy: Mechanistic Insights

Selective Extraction of Metal Ions

The core of p-nonylacetophenone's utility in hydrometallurgy lies in its derivatization into chelating agents, primarily oximes. These derivatives are instrumental in the selective extraction of various metal ions from complex aqueous solutions.

Copper (Cu(II)) Extraction Mechanisms and Selectivity Enhancement

This compound is a precursor to 2-hydroxy-5-nonylacetophenone oxime, a ketoxime that is a crucial component in commercial copper extractants. bibliotekanauki.pldss.go.th These extractants are often mixtures of an aldoxime, like 5-nonylsalicylaldoxime, and a ketoxime, such as 2-hydroxy-5-nonylacetophenone oxime. This combination offers synergistic benefits, combining the high extraction efficiency of aldoximes with the favorable stripping characteristics of ketoximes. eagleschem.com

The extraction mechanism involves the formation of a neutral chelate complex between two molecules of the hydroxyoxime and one copper(II) ion. scielo.org.zasaimm.co.za This reaction, which occurs at the interface of the aqueous and organic phases, involves the displacement of two hydrogen ions from the hydroxyl groups of the oxime molecules into the aqueous phase for every copper ion extracted. scielo.org.zasaimm.co.za The resulting copper-oxime complex is soluble in the organic diluent, typically a high-flash-point hydrocarbon, and is thus transferred from the aqueous leach solution to the organic phase. eagleschem.com

Table 1: Comparison of Copper Extraction Performance

| Extractant System | Conditions | Key Findings | Reference |

|---|---|---|---|

| LIX® 984N (mixture of 5-nonylsalicylaldoxime and 2-hydroxy-5-nonylacetophenone oxime) | 20% (v/v) in kerosene (B1165875), varying pH | 93% copper extraction achieved. Separation factor (β) for Cu/Ni is pH-dependent. | scielo.org.za |

| Dodecyl phenyl ethyl hydroxamic acid (DPEHA) vs. 2-hydroxy-5-nonyl acetophenone (B1666503) oxime | 0.20 mol/L extractant in chloroform, pH 4.7-5.0 | DPEHA showed higher selectivity for Cu(II) over Zn(II), Co(II), and Ni(II) compared to 2-hydroxy-5-nonyl acetophenone oxime. | semanticscholar.org |

| Tert-octylsalicylaldoxime (TOSO) vs. 5-nonylsalicylaldoxime (NSO) | H2SO4 media, pH 3.0 | TOSO exhibited better selectivity for Cu/metal separation (Fe, Zn, Ni, Co) compared to NSO. | nih.gov |

Separation of Nickel (Ni(II)) and Cobalt (Co(II))

While highly selective for copper, derivatives of this compound also find application in the separation of nickel and cobalt, a notoriously difficult task due to their similar chemical properties. sim2.be In ammoniacal solutions, 2-hydroxy-5-nonylacetophenone oxime (often as a component of extractants like LIX-84-I) can be used for the preferential extraction of nickel from cobalt. sim2.be

The separation efficiency is highly dependent on the pH of the solution. Organophosphorus acids like Cyanex 272 and Ionquest 801 are commonly used for cobalt and nickel separation, with Cyanex 272 generally showing better selectivity for cobalt over nickel. mdpi.comresearchgate.net However, synergistic solvent extraction systems that combine 2-hydroxy-5-nonylacetophenone oxime with other extractants, such as neodecanoic acid and bis(2-ethylhexyl) phosphoric acid, have been investigated to improve the separation of these two metals. mdpi.commdpi.com

Table 2: Reagents for Nickel and Cobalt Separation

| Extractant | Separation Principle | Key Features | Reference(s) |

|---|---|---|---|

| 2-hydroxy-5-nonylacetophenone oxime (e.g., LIX-84-I) | Preferential extraction of nickel from cobalt in ammoniacal solutions. | Utilized in specific pH ranges to exploit differences in complex stability. | sim2.be |

| Cyanex 272 (bis(2,4,4-trimethylpentyl) phosphinic acid) | High selectivity for cobalt over nickel in acidic sulfate (B86663) solutions. | Commonly used in industry for Co/Ni separation. | mdpi.comresearchgate.net |

| Ionquest 801 (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) | Stronger metal extraction capacity than Cyanex 272 but generally lower Co/Ni selectivity. | Separation factor can be improved under high cobalt loading conditions. | mdpi.com |

Recovery of Precious Metals (e.g., Palladium, Gold, Platinum)

Oxime derivatives of this compound, such as 2-hydroxy-5-nonylacetophenone oxime (LIX 84I), have been effectively used for the extraction of palladium from acidic chloride solutions. mdpi.comencyclopedia.pub These extractants can recover palladium from complex leachates of spent catalysts, which may also contain platinum, iron, manganese, and nickel. mdpi.comencyclopedia.pub Studies have shown that a high recovery rate of palladium (>99%) can be achieved using LIX 84I in a kerosene diluent. mdpi.comencyclopedia.pub The subsequent stripping of palladium from the loaded organic phase is typically accomplished using a mixture of thiourea (B124793) and hydrochloric acid. mdpi.comencyclopedia.pub

The extraction of palladium(II) with 2-hydroxy-5-nonylacetophenone oxime is understood to proceed via the formation of a PdL2 complex, where L represents the oxime molecule. tandfonline.com The efficiency of the extraction is influenced by the pH and the concentration of the extractant. tandfonline.com While the extraction rate can be slow, quantitative extraction is achievable. tandfonline.com

Table 3: Palladium Extraction using this compound Derivatives

| Extractant System | Source of Palladium | Key Findings | Reference(s) |

|---|---|---|---|

| LIX 84I (2-hydroxy-5-nonylacetophenone oxime) in kerosene | Leachate of spent catalysts | >99% palladium recovery; stripping with thiourea and HCl. | mdpi.comencyclopedia.pub |

| LIX 84I and Alamine 336 | Spent catalyst leachate | Effective extraction of both platinum and palladium. | mdpi.comencyclopedia.pub |

Uranium (U(VI)) Extraction Processes

Derivatives of this compound have also been explored for the extraction of uranium (U(VI)). LIX 622N, a salicylaldoxime (B1680748) derivative which is structurally related to the oximes derived from this compound, has been used to recover U(VI) from ore leachates. ingentaconnect.com The extraction of uranium using 2-hydroxy-5-nonylacetophenone ketoxime has also been investigated. researchgate.net

Extraction of Rare Earth Elements (REEs)

The application of this compound derivatives extends to the complex field of rare earth element (REE) separation. While organophosphorus acids are more commonly associated with REE extraction, the versatility of oxime-based extractants makes them candidates for investigation in this area as well. The separation of REEs is challenging due to their similar chemical properties, and research into novel and synergistic solvent extraction systems is ongoing.

Advanced Solvent Extraction Systems Utilizing this compound Derivatives

To overcome the limitations of individual extractants and to enhance separation efficiency and selectivity, advanced solvent extraction systems are being developed. These often involve synergistic mixtures of extractants or the use of novel membrane-based technologies.

Synergistic solvent extraction combines a primary extractant, such as 2-hydroxy-5-nonylacetophenone oxime, with another extractant, often an organophosphorus acid or a carboxylic acid. mdpi.commdpi.commdpi.com This can lead to an enhancement in the extraction of the target metal ion that is greater than the sum of the effects of the individual extractants. For example, a mixture of 2-hydroxy-5-nonylacetophenone oxime and Cyanex 272 has been shown to have a synergistic effect in the extraction of various metal ions. mdpi.com

Polymer Inclusion Membranes (PIMs) represent another advanced application. In these systems, the extractant, such as 2-hydroxy-5-nonylacetophenone oxime (LIX 84I), is embedded within a polymer matrix. capes.gov.br This creates a stable membrane that can selectively transport metal ions from a feed solution to a stripping solution. A dual PIM system, utilizing two different membranes with specific extractants (e.g., LIX 84I for copper and D2EHPA for zinc), has been proposed for the simultaneous separation of multiple metal ions. capes.gov.br This approach offers the potential for more efficient and environmentally friendly separation processes.

Hollow-fiber membrane (HFM) extractors also utilize these extractants in advanced configurations. acs.org In such systems, the organic extractant phase is contained within the pores of a microporous hollow-fiber membrane, which separates the aqueous feed and stripping phases. This setup provides a very high surface area for mass transfer and can significantly enhance extraction rates and selectivity. acs.org

Table 4: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Trade Name |

|---|---|

| This compound | - |

| 2-hydroxy-5-nonylacetophenone oxime | HNAO, LIX 84, LIX 84I, Mextral 84H |

| 5-nonylsalicylaldoxime | NSO |

| LIX® 984N | - |

| Dodecyl phenyl ethyl hydroxamic acid | DPEHA |

| Tert-octylsalicylaldoxime | TOSO |

| Nickel(II) | Ni(II) |

| Cobalt(II) | Co(II) |

| Copper(II) | Cu(II) |

| Iron(III) | Fe(III) |

| Palladium(II) | Pd(II) |

| Platinum(IV) | Pt(IV) |

| Gold | Au |

| Uranium(VI) | U(VI) |

| Rare Earth Elements | REEs |

| Cyanex 272 | - |

| Ionquest 801 | - |

| Neodecanoic acid | - |

| bis(2-ethylhexyl) phosphoric acid | D2EHPA |

| Alamine 336 | - |

| Thiourea | - |

| Hydrochloric acid | HCl |

| LIX 622N | - |

| Polymer Inclusion Membrane | PIM |

Polymer Inclusion Membranes (PIMs) as Selective Barriers

Fundamental Mechanistic and Kinetic Investigations of Extraction Phenomena

A thorough understanding of the underlying chemical principles governing the extraction process is crucial for optimizing separation technologies. This includes the thermodynamics and kinetics of metal complex formation, the dynamics of mass transfer across interfaces, and the determination of the stoichiometry of the extracted metal complexes.

Thermodynamics and Kinetics of Metal Complex Formation

The stability and rate of formation of metal-extractant complexes are fundamental to the efficiency of any solvent extraction process. researchgate.netscribd.comgcnayanangal.com Thermodynamic stability refers to the extent to which a complex will form at equilibrium, while kinetic stability relates to the speed of the complexation reaction. scribd.comcbpbu.ac.in For this compound oxime, the formation of a stable chelate complex with metal ions is the driving force for extraction. researchgate.net The chelation process, where a polydentate ligand forms a ring structure with the metal ion, provides additional stability to the complex. researchgate.net

The thermodynamic parameters of complex formation, such as the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) changes, provide insight into the spontaneity and nature of the extraction reaction. researchgate.net Kinetic studies, on the other hand, help to understand the rate-controlling steps of the extraction process, which can be either diffusion-controlled or reaction-rate controlled. capes.gov.br In some PIM systems, for instance, the kinetic reaction rate has been identified as the controlling factor in the transport and separation of metal ions. capes.gov.br

Interfacial Mass Transfer Dynamics

The transfer of metal species from the aqueous phase to the organic phase occurs at the liquid-liquid interface. mdpi.com The efficiency of this mass transfer is influenced by several factors, including the hydrodynamics of the system (mixing, droplet size), the interfacial area, and the presence of any interfacial resistance. barc.gov.in In solvent extraction systems, the formation of small droplets increases the interfacial area, which generally leads to faster mass transfer. barc.gov.in

Computational Fluid Dynamics (CFD) is a powerful tool used to model and understand the complex phenomena occurring in solvent extraction equipment, including fluid flow, droplet behavior, and interphase mass transfer. barc.gov.inbarc.gov.in The rate of mass transfer can also be affected by interfacial phenomena such as the Marangoni effect (interfacial turbulence), which can enhance the extraction rate. scielo.br Understanding these dynamics is crucial for designing more efficient extraction contactors.

Stoichiometric Determination of Metal-Extractant Complexes

Determining the stoichiometry of the extracted metal-extractant complex is essential for understanding the extraction mechanism and for quantitative modeling of the process. researchgate.netsci-hub.se The stoichiometry reveals the molar ratio of the extractant to the metal ion in the extracted species. sci-hub.se

Several methods are employed to determine this stoichiometry, including the continuous variation method (Job's method) and slope analysis. researchgate.netsci-hub.se For example, graphical and numerical analysis of experimental data for the extraction of Cu(II) with 2-hydroxy-5-nonylacetophenone oxime (the active component of LIX 84) indicated the formation of a single complex with a stoichiometry of CuL2. researchgate.net In synergistic systems, the stoichiometry can be more complex. For the synergistic extraction of nickel with a mixture of Mextral 84H and D2EHPA, the extracted species was identified as an octahedral Ni(H2A2L2) complex. researchgate.net Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectrometry are also used to investigate the structure of the extracted complexes and confirm the coordination environment of the metal ion. researchgate.net

Environmental Considerations and Ecotoxicological Implications

Occurrence, Distribution, and Persistence in Environmental Compartments

The occurrence of p-Nonylacetophenone in the environment is primarily linked to anthropogenic activities. While specific monitoring data for this compound is limited, its presence can be inferred from the behavior of related alkylphenols. Alkylphenols and their parent compounds, alkylphenol ethoxylates, are recognized as widespread environmental contaminants. pjoes.com These substances are used extensively as surfactants in industrial processes, detergents, and emulsifiers for pesticides. pjoes.com Through wastewater effluent and industrial discharge, these compounds enter aquatic systems. e3s-conferences.orgdaylight.com

Once in the environment, alkylphenol ethoxylates undergo degradation, leading to the formation of more persistent by-products, including alkylphenols like nonylphenol (NP). pjoes.come3s-conferences.orgdaylight.com Due to its chemical structure, which includes a nonyl group attached to a phenyl ring, this compound is expected to share distribution characteristics with nonylphenol. Nonylphenol exhibits low water solubility and high hydrophobicity, causing it to adsorb to particulate matter and accumulate in compartments with high organic content, such as sewage sludge and river sediments. daylight.com Consequently, sediments are considered a primary sink for these types of compounds in the aquatic environment. e3s-conferences.orgdaylight.com

| Condition | Matrix | Half-Life (t½) | Reference |

|---|---|---|---|

| Aerobic | Sewage Sludge & Sediments | 1.1 to 99.0 days | europa.eu |

| Anaerobic (Sulfate-reducing) | Not Specified | 23.9 to 69.3 days | europa.eu |

| Anaerobic (Methanogenic) | Not Specified | 23.9 to 69.3 days | europa.eu |

| Anaerobic (Denitrifying) | River Sediment | 91 to 104 days | ecetoc.org |

Based on this analogue data, this compound is likely to be moderately persistent in the environment, with degradation rates influenced by oxygen availability and microbial activity. Its tendency to partition into sediment may further increase its persistence by reducing its availability for degradation in the water column.

Degradation Pathways and Biotransformation in Natural Systems

The transformation and degradation of this compound in the environment are expected to occur through various biological and abiotic processes. Biotransformation, or the alteration of a substance by living organisms, is a primary degradation route for many organic pollutants. pops.inteuropa.eu

For alkylphenols, biodegradation is known to be a key process. europa.eu Studies on linear alkylphenols, such as 4-n-nonylphenol, suggest that biodegradation under certain anaerobic conditions initiates at the alkyl side chain. ecetoc.org This suggests a potential pathway for this compound could involve the microbial oxidation of the nonyl group. Furthermore, the acetophenone (B1666503) moiety itself can be subject to biotransformation. Some microorganisms are capable of degrading acetophenone, often through oxidation or reduction reactions involving the ketone group. europa.eu

Therefore, the likely biotransformation pathways for this compound in natural systems could include:

Oxidation of the alkyl chain: Stepwise shortening of the nonyl group.

Hydroxylation of the aromatic ring: The addition of hydroxyl (-OH) groups, which can increase water solubility and facilitate further degradation.

Reduction or oxidation of the ketone group: Transforming the acetyl group into a secondary alcohol or other functional groups.

These transformations generally result in metabolites that are more polar and less persistent than the parent compound, eventually leading to the complete breakdown (mineralization) to carbon dioxide and water under favorable aerobic conditions. pops.int However, under anaerobic conditions, degradation can be slower and may lead to the formation of intermediate metabolites that could also have environmental significance. europa.euecetoc.org

Ecotoxicological Effects and Environmental Risk Assessment

An environmental risk assessment evaluates the potential for adverse effects on ecosystems by comparing the predicted environmental concentration of a substance with the concentration known to cause harm (the predicted no-effect concentration). ecetoc.orgekb.eg For this compound, the risk assessment relies heavily on ecotoxicity data from structurally related compounds.

The impact of this compound on aquatic life is a significant concern due to the known toxicity of its structural analogue, nonylphenol. Nonylphenol is highly toxic to a wide range of aquatic organisms, including fish, invertebrates, and algae. pjoes.comacdlabs.com A particularly critical effect of nonylphenol and other alkylphenols is their ability to act as endocrine disruptors. They can mimic the hormone estrogen, leading to adverse reproductive and developmental effects in fish, such as the feminization of male fish and reduced fertility. daylight.comresearchgate.net

The acetophenone functional group can also contribute to toxicity. Studies on various acetophenone derivatives have demonstrated their potential to inhibit the growth and settlement of marine organisms like algae and mussel larvae. Given that this compound combines both the nonylphenol-like structure and the acetophenone group, it is prudent to assume it may exhibit similar toxic mechanisms.

The following table summarizes acute toxicity data for nonylphenol, which serves as a surrogate for assessing the potential risk of this compound.

| Organism Group | Species Example | Endpoint (LC50/EC50)¹ | Concentration Range (µg/L) | Reference |

|---|---|---|---|---|

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 17 - 3,000 | acdlabs.com |

| Invertebrates | Water Flea (Daphnia magna) | 48-hr EC50 | 20 - 3,000 | acdlabs.com |

| Algae | Green Algae (Selenastrum capricornutum) | 96-hr EC50 | 27 - 2,500 | acdlabs.com |

¹ LC50 (Lethal Concentration 50) is the concentration that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50) is the concentration that causes a specific sublethal effect in 50% of the test organisms. Lower values indicate greater toxicity.

Chronic toxicity occurs at even lower concentrations, with No Observed Effect Concentrations (NOECs) reported to be as low as 6 µg/L for fish and 3.7 µg/L for invertebrates. acdlabs.com These findings underscore the potential for this compound to pose a significant risk to aquatic ecosystems, even at low environmental concentrations.

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding medium. This is a concern because it can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.

The potential for a chemical to bioaccumulate is strongly related to its hydrophobicity, which is often measured by the n-octanol-water partition coefficient (log Kₒw or logP). A higher logP value indicates greater lipid solubility and a higher tendency to accumulate in the fatty tissues of organisms. Chemicals with a logP value greater than 3 are often considered to have some bioaccumulation potential, while those with values above 5 are of higher concern.

Data from nonylphenol and other alkylphenols show a low to moderate ability to bioaccumulate in aquatic organisms. acdlabs.comresearchgate.net The bioconcentration factor (BCF), which compares the concentration of a chemical in an organism to the concentration in the water, is a key metric for bioaccumulation.

| Organism Group | BCF Range | Reference |

|---|---|---|

| Fish | <1 - 1,250 | researchgate.net |

| Invertebrates | 1 - 3,400 | researchgate.net |

| Algae, Plants, Invertebrates, Fish | 0.9 - 3,400 | acdlabs.com |

The wide range in reported BCF values reflects differences between species and test conditions. However, the data consistently show that alkylphenols can be taken up by aquatic life. Therefore, this compound likely possesses a low to moderate potential to bioaccumulate, which could lead to its transfer through aquatic food webs.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Extractants with Enhanced Performance

The quest for more efficient and selective separation processes in hydrometallurgy and other fields is a significant driver for the design and synthesis of novel extractants. Building upon the foundational chemistry of p-nonylacetophenone, researchers are exploring modifications to its molecular structure to create next-generation extractants with superior performance characteristics.

One promising avenue of research involves the synthesis of derivatives that exhibit enhanced selectivity for specific metal ions. For instance, the creation of oxime derivatives, such as 2-hydroxy-5-nonylacetophenone oxime, has shown considerable potential for the recovery of metals like nickel and zinc from industrial effluents. researchgate.net The strategic introduction of different functional groups to the this compound backbone can influence the extractant's coordination chemistry, leading to improved separation factors between target metals and other elements present in complex matrices.

Furthermore, computational modeling, particularly Density Functional Theory (DFT) calculations, is emerging as a powerful tool to predict the extraction and separation efficiencies of newly designed extractants before their synthesis. nih.gov This in-silico screening approach can significantly accelerate the development of extractants with optimized properties, such as high affinity for target analytes and favorable stripping characteristics. nih.gov The synthesis of these advanced extractants often involves multi-step chemical reactions, including formylation and oximation processes. nih.gov

The development of these next-generation extractants is not solely focused on improving extraction efficiency. Researchers are also investigating the synthesis of compounds that are more soluble in environmentally benign or "green" solvents, thereby reducing the reliance on traditional, and often volatile, organic diluents. researchgate.net The overarching goal is to create a new class of extractants that are not only highly effective but also align with the principles of sustainable chemistry.

Integration into Industrial Scale Processes and Sustainable Technologies

The successful laboratory-scale performance of this compound and its derivatives is a crucial first step, but the ultimate goal is their effective integration into industrial-scale separation processes. This transition from benchtop to industrial application presents a unique set of challenges and opportunities, particularly in the context of developing more sustainable technologies.

Solvent extraction is a well-established and effective method for the separation and purification of metals from complex solutions on an industrial scale. mdpi.comvinanhatrang.com The implementation of new extraction systems, however, requires careful consideration of their performance in industrial contactors, which can differ significantly from small-scale laboratory setups. frontiersin.org The efficiency of a solvent extraction process is heavily influenced by the interfacial area between the aqueous and organic phases, where mass transfer occurs. frontiersin.org Therefore, research is focused on understanding and modeling the complex physical and chemical phenomena that govern droplet breakage and coalescence to develop predictive models for emulsification. frontiersin.org

Addressing Environmental Regulations and Circular Economy Principles

The chemical industry, including the use of extractants like this compound, is increasingly scrutinized under the lens of environmental regulations and the principles of a circular economy. The traditional "take-make-dispose" linear economic model is giving way to a more sustainable approach that emphasizes waste reduction, resource circulation, and the minimization of environmental impact. inogenalliance.comeuropa.eu

Solvent extraction processes, while effective, can generate significant volumes of organic solvent waste, which poses environmental concerns. lcms.cz Consequently, there is a strong impetus to develop and adopt greener extraction technologies that reduce solvent consumption and utilize more environmentally benign solvents. mdpi.com Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have established methods and guidelines for the extraction of various pollutants from environmental samples, often promoting techniques that minimize waste. thermofisher.cnlcms.cz

The principles of a circular economy are highly relevant to the application of this compound. This model encourages the design of products and processes that keep materials in use for as long as possible. inogenalliance.com In the context of solvent extraction, this translates to the development of processes where the extractant can be efficiently stripped of the target compound and regenerated for reuse in multiple cycles. This not only reduces waste but also improves the economic viability of the process. mdpi-res.com

Furthermore, the concept of a circular economy promotes the recovery of valuable materials from waste streams. mdpi.com this compound and its derivatives can play a crucial role in this by enabling the extraction of valuable metals from industrial wastewater and other secondary resources, thereby transforming a potential pollutant into a valuable resource. researchgate.net This aligns with the waste hierarchy system, which prioritizes reuse, recycling, and recovery over disposal. mdpi.com The integration of green chemistry principles into the design and application of extractants is essential for advancing towards a more sustainable and circular chemical industry. mdpi.com

Interdisciplinary Research Opportunities

The multifaceted nature of this compound and its applications creates a fertile ground for interdisciplinary research, fostering collaborations across various scientific and engineering disciplines. univie.ac.atillinois.edu Advancing the understanding and application of this compound necessitates a synthesis of knowledge from fields such as chemistry, chemical engineering, environmental science, and materials science. rose-hulman.eduuni-saarland.de

Opportunities for interdisciplinary collaboration include:

Chemistry and Chemical Engineering: Chemists can focus on the design and synthesis of novel this compound derivatives with tailored properties, while chemical engineers can work on the design and optimization of industrial-scale extraction processes that utilize these new compounds. frontiersin.org This collaboration is crucial for bridging the gap between laboratory discovery and industrial implementation.

Environmental Science and Green Chemistry: Environmental scientists can assess the environmental impact of this compound and its derivatives, while green chemists can focus on developing more sustainable synthesis routes and applications that minimize environmental harm. mdpi.com This synergy is vital for ensuring that the use of these compounds aligns with environmental regulations and sustainability goals.

Materials Science and Analytical Chemistry: Materials scientists can develop novel materials, such as selective membranes or adsorbents functionalized with this compound derivatives, for advanced separation applications. Analytical chemists can then develop sensitive and robust methods for detecting and quantifying the target analytes in complex matrices.

Computational Science and Experimental Research: Computational scientists can use modeling and simulation to predict the behavior of this compound-based systems, guiding experimental research and accelerating the discovery process. nih.gov Experimental researchers, in turn, can provide the data needed to validate and refine these computational models. ufl.edu

Fostering these interdisciplinary research networks is essential for unlocking the full potential of this compound and driving innovation in separation science and technology. univie.ac.atillinois.edu Such collaborations can lead to the development of more efficient, selective, and sustainable solutions for a wide range of industrial and environmental challenges.

Q & A

Q. Q. What protocols ensure reproducibility in p-Nonylacetophenone research, particularly in ecotoxicology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.